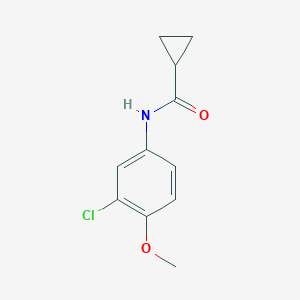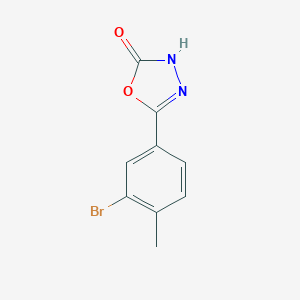![molecular formula C18H15BrN2O4 B318102 METHYL 2-[3-(3-BROMOPHENYL)-4,5-DIHYDRO-1,2-OXAZOLE-5-AMIDO]BENZOATE](/img/structure/B318102.png)
METHYL 2-[3-(3-BROMOPHENYL)-4,5-DIHYDRO-1,2-OXAZOLE-5-AMIDO]BENZOATE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
METHYL 2-[3-(3-BROMOPHENYL)-4,5-DIHYDRO-1,2-OXAZOLE-5-AMIDO]BENZOATE is a complex organic compound that features a benzoate ester linked to a bromophenyl-substituted isoxazole
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-[3-(3-BROMOPHENYL)-4,5-DIHYDRO-1,2-OXAZOLE-5-AMIDO]BENZOATE typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized via a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkene.
Esterification: The benzoate ester is formed by reacting the corresponding benzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid.
Coupling Reaction: The final step involves coupling the bromophenyl-substituted isoxazole with the benzoate ester using a suitable coupling reagent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques like crystallization and chromatography.
化学反应分析
Types of Reactions
METHYL 2-[3-(3-BROMOPHENYL)-4,5-DIHYDRO-1,2-OXAZOLE-5-AMIDO]BENZOATE can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Oxidation and Reduction: The isoxazole ring can be subjected to oxidation or reduction reactions, altering its electronic properties and reactivity.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.
Hydrolysis: Aqueous acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide) at reflux temperatures.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic media.
Major Products
Substitution: Formation of substituted phenyl derivatives.
Hydrolysis: Conversion to the corresponding carboxylic acid and methanol.
Oxidation: Formation of oxidized isoxazole derivatives.
科学研究应用
METHYL 2-[3-(3-BROMOPHENYL)-4,5-DIHYDRO-1,2-OXAZOLE-5-AMIDO]BENZOATE has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders.
Materials Science: The compound’s unique structural features make it useful in the design of novel materials with specific electronic or optical properties.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
作用机制
The mechanism by which METHYL 2-[3-(3-BROMOPHENYL)-4,5-DIHYDRO-1,2-OXAZOLE-5-AMIDO]BENZOATE exerts its effects involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the isoxazole ring can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to changes in cellular signaling pathways.
相似化合物的比较
Similar Compounds
Methyl 2-(3-bromophenyl)acetate: Similar in having a bromophenyl group but lacks the isoxazole ring.
Methyl 4-(bromomethyl)benzoate: Contains a bromomethyl group instead of a bromophenyl group.
Methyl 2-(3-bromophenyl)propanoate: Similar structure but with a propanoate ester instead of a benzoate ester.
Uniqueness
METHYL 2-[3-(3-BROMOPHENYL)-4,5-DIHYDRO-1,2-OXAZOLE-5-AMIDO]BENZOATE is unique due to the presence of both the bromophenyl and isoxazole moieties, which confer distinct electronic and steric properties. This combination allows for specific interactions with biological targets and unique reactivity in chemical transformations.
属性
分子式 |
C18H15BrN2O4 |
|---|---|
分子量 |
403.2 g/mol |
IUPAC 名称 |
methyl 2-[[3-(3-bromophenyl)-4,5-dihydro-1,2-oxazole-5-carbonyl]amino]benzoate |
InChI |
InChI=1S/C18H15BrN2O4/c1-24-18(23)13-7-2-3-8-14(13)20-17(22)16-10-15(21-25-16)11-5-4-6-12(19)9-11/h2-9,16H,10H2,1H3,(H,20,22) |
InChI 键 |
ISFKUZAQNCLQGH-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CC=CC=C1NC(=O)C2CC(=NO2)C3=CC(=CC=C3)Br |
规范 SMILES |
COC(=O)C1=CC=CC=C1NC(=O)C2CC(=NO2)C3=CC(=CC=C3)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-{4-[acetyl(methyl)amino]phenyl}-2-(4-chloro-2,3-dimethylphenoxy)acetamide](/img/structure/B318025.png)

![2-([1,1'-biphenyl]-4-yloxy)-N-(2-thienylmethyl)propanamide](/img/structure/B318027.png)
![2-[(3-Chlorobenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B318029.png)
![4-[4-[Ethyl(naphthalen-1-yl)carbamoyl]anilino]-4-oxobutanoic acid](/img/structure/B318032.png)
![N-(4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}phenyl)-2-phenoxypropanamide](/img/structure/B318033.png)
![2-phenoxy-N-[2-(1-pyrrolidinylcarbonyl)phenyl]propanamide](/img/structure/B318035.png)
![N-[(4-phenyl-1,3-thiazol-2-yl)carbamothioyl]cyclopentanecarboxamide](/img/structure/B318038.png)
![N-[(4-phenyl-1,3-thiazol-2-yl)carbamothioyl]cyclobutanecarboxamide](/img/structure/B318039.png)

![N-{2-[(4-methyl-1-piperidinyl)carbonyl]phenyl}cyclohexanecarboxamide](/img/structure/B318041.png)
![N-{2-[(4-methyl-1-piperidinyl)carbonyl]phenyl}-2-phenylacetamide](/img/structure/B318042.png)
![N-{2-[(4-methyl-1-piperidinyl)carbonyl]phenyl}-N'-phenylurea](/img/structure/B318044.png)
![N-{2-[(4-methyl-1-piperidinyl)carbonyl]phenyl}-2-thiophenecarboxamide](/img/structure/B318045.png)
